molecular formula C16H20FNO3 B7589838 3-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-2,2,3-trimethylbutanoic acid

3-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-2,2,3-trimethylbutanoic acid

Katalognummer B7589838
Molekulargewicht: 293.33 g/mol
InChI-Schlüssel: NOPBAGGMUKZDEK-JXMROGBWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-2,2,3-trimethylbutanoic acid, also known as TAK-875, is a novel antidiabetic drug. It is a selective G-protein-coupled receptor 40 (GPR40) agonist that enhances glucose-stimulated insulin secretion. TAK-875 has gained significant attention in the scientific community due to its potential as a new treatment option for type 2 diabetes.

Wirkmechanismus

3-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-2,2,3-trimethylbutanoic acid selectively binds to and activates GPR40, a receptor found on pancreatic beta cells. Activation of GPR40 by 3-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-2,2,3-trimethylbutanoic acid leads to an increase in intracellular calcium levels, which in turn stimulates insulin secretion. 3-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-2,2,3-trimethylbutanoic acid enhances glucose-stimulated insulin secretion without affecting insulin secretion in the absence of glucose, making it a promising treatment option for type 2 diabetes.
Biochemical and Physiological Effects:
3-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-2,2,3-trimethylbutanoic acid has been shown to improve glucose control and insulin secretion in preclinical and clinical studies. It has also been shown to have a low risk of hypoglycemia, a common side effect of other antidiabetic drugs. 3-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-2,2,3-trimethylbutanoic acid has no effect on body weight, blood pressure, or lipid levels, making it a safe and effective treatment option for type 2 diabetes.

Vorteile Und Einschränkungen Für Laborexperimente

3-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-2,2,3-trimethylbutanoic acid has several advantages for lab experiments. It is a selective GPR40 agonist, which allows for specific targeting of the receptor. 3-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-2,2,3-trimethylbutanoic acid has also been shown to have a low risk of hypoglycemia, making it a safer option for in vitro and in vivo experiments. However, 3-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-2,2,3-trimethylbutanoic acid has limitations in terms of its stability and solubility, which may affect its efficacy in certain experiments.

Zukünftige Richtungen

There are several future directions for research on 3-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-2,2,3-trimethylbutanoic acid. One area of interest is the potential use of 3-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-2,2,3-trimethylbutanoic acid in combination with other antidiabetic drugs. Another area of interest is the development of novel formulations of 3-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-2,2,3-trimethylbutanoic acid that improve its stability and solubility. Additionally, further research is needed to fully understand the long-term safety and efficacy of 3-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-2,2,3-trimethylbutanoic acid in the treatment of type 2 diabetes.
Conclusion:
3-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-2,2,3-trimethylbutanoic acid is a promising new treatment option for type 2 diabetes. Its selective activation of GPR40 and low risk of hypoglycemia make it a safe and effective option for improving glucose control and insulin secretion. Further research is needed to fully understand the potential of 3-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-2,2,3-trimethylbutanoic acid in the treatment of type 2 diabetes and to address its limitations in terms of stability and solubility.

Synthesemethoden

3-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-2,2,3-trimethylbutanoic acid is synthesized through a multi-step process involving the reaction of various reagents. The synthesis starts with the reaction of 4-fluorobenzaldehyde with methyl acetoacetate to form 3-(4-fluorophenyl)-3-hydroxybutan-2-one. This intermediate is then reacted with 2,2,3-trimethylbutyryl chloride to form the final product, 3-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-2,2,3-trimethylbutanoic acid.

Wissenschaftliche Forschungsanwendungen

3-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-2,2,3-trimethylbutanoic acid has been extensively studied for its potential as a new treatment option for type 2 diabetes. Several preclinical and clinical studies have demonstrated its efficacy in improving glucose control and insulin secretion. In a phase 2 clinical trial, 3-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-2,2,3-trimethylbutanoic acid was shown to be effective in reducing HbA1c levels and improving fasting plasma glucose levels in patients with type 2 diabetes.

Eigenschaften

IUPAC Name

3-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-2,2,3-trimethylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO3/c1-15(2,14(20)21)16(3,4)18-13(19)10-7-11-5-8-12(17)9-6-11/h5-10H,1-4H3,(H,18,19)(H,20,21)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPBAGGMUKZDEK-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)C(C)(C)NC(=O)C=CC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)O)C(C)(C)NC(=O)/C=C/C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-2,2,3-trimethylbutanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.